molecular formula C7H4BrN3O2 B13468829 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B13468829
M. Wt: 242.03 g/mol
InChI Key: MGLMOMNGRVATEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3rd position and a carboxylic acid group at the 6th position makes this compound particularly interesting for various chemical and biological applications .

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom and carboxylic acid group in 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid makes it unique in terms of its reactivity and potential biological applications. These functional groups allow for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4(7(12)13)9-6(3)11-10-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

MGLMOMNGRVATEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)C(=O)O

Origin of Product

United States

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